Product packaging for Chrysene-5,6-oxide(Cat. No.:CAS No. 15131-84-7)

Chrysene-5,6-oxide

Cat. No.: B079990
CAS No.: 15131-84-7
M. Wt: 244.3 g/mol
InChI Key: VYYARLZUMSKDPQ-UHFFFAOYSA-N
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Description

Conceptual Framework of Arene Oxides in Organic and Biological Chemistry

Arene oxides are epoxides of aromatic compounds, serving as pivotal, albeit often transient, intermediates in both chemical synthesis and biological metabolism. The direct epoxidation of an aromatic nucleus is a primary metabolic pathway in eukaryotes, catalyzed by oxidative enzymes, most notably cytochrome P450 monooxygenases. This process transforms a stable, planar aromatic hydrocarbon into a strained, three-membered epoxide ring, fundamentally altering its chemical reactivity.

These intermediates are characterized by their high reactivity and unique chemical behaviors. A key characteristic is their valence tautomerism, existing in equilibrium with their seven-membered ring isomers, oxepins. Arene oxides are susceptible to several reaction pathways:

Isomerization to Phenols: They can undergo spontaneous or acid-catalyzed rearrangement to form phenols, a process famously known as the "NIH shift," which involves an intramolecular hydride migration.

Enzymatic Hydration: Epoxide hydrolase enzymes can catalyze the hydration of arene oxides to produce trans-dihydrodiols.

Nucleophilic Attack: The strained epoxide ring is an electrophilic site, making it susceptible to attack by various biological nucleophiles, including functional groups on DNA and proteins.

This reactivity profile places arene oxides at a critical juncture in the metabolism of aromatic compounds, dictating whether the parent molecule is detoxified and excreted or transformed into a more reactive, and potentially harmful, species. Their study is fundamental to understanding the biotransformation of common pollutants and pharmaceuticals.

Significance of Chrysene (B1668918) and its K-Region Epoxides in Environmental and Biological Systems Investigations

Chrysene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings. nih.govwikipedia.org It is a natural component of coal tar and a ubiquitous environmental pollutant resulting from the incomplete combustion of organic materials like fossil fuels and tobacco. nih.govmassbank.eu Like many PAHs, chrysene's biological impact is largely dictated by its metabolic activation into various derivatives, including epoxides.

The structure of many PAHs, including chrysene, features distinct areas of differing electron density and reactivity. The "K-region" refers to the external, phenanthrene-like double bond (the 5,6-bond in chrysene) that is electron-rich and particularly susceptible to epoxidation. The resulting K-region epoxides, such as Chrysene-5,6-oxide, are formed metabolically and are chemically reactive electrophiles. They readily react with various nucleophiles and can be hydrated to the corresponding diols or isomerize to phenols, representing potential detoxification pathways.

Rationale for Dedicated Research on this compound

While K-region epoxides are reactive, research has revealed a significant divergence in the biological activity among different types of PAH metabolites. The "bay-region" theory of carcinogenesis posits that diol epoxides located in a sterically hindered "bay" of the PAH molecule are the ultimate carcinogenic forms for many PAHs. In chrysene, this corresponds to the chrysene 1,2-diol-3,4-epoxides.

Extensive research has been conducted to compare the mutagenic and tumorigenic activity of chrysene's various metabolites. Studies have consistently shown that this compound, the K-region epoxide, is only very weakly mutagenic in bacterial and mammalian cell assays. In stark contrast, the bay-region diol epoxides of chrysene are potent mutagens. For instance, one study found a bay-region diol epoxide of chrysene to be over 40 times more mutagenic than this compound in Salmonella typhimurium. This marked difference in biological activity, despite the inherent reactivity of the K-region epoxide, presents a critical scientific question.

Therefore, dedicated research on this compound is essential. It serves as a vital model compound to elucidate the structural and metabolic factors that attenuate the biological activity of certain PAH metabolites. By studying its specific chemical properties, its interaction with DNA, and the efficiency of its detoxification pathways (e.g., hydration and isomerization), scientists can better understand why it is significantly less harmful than its bay-region diol epoxide isomers. This knowledge is fundamental to refining our understanding of PAH carcinogenesis and the intricate mechanisms of chemical toxicity.

Compound Information Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O B079990 Chrysene-5,6-oxide CAS No. 15131-84-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15131-84-7

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene

InChI

InChI=1S/C18H12O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-18H

InChI Key

VYYARLZUMSKDPQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35

Synonyms

chrysene, K-region epoxide
chrysene-5,6-oxide

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Chemical Synthesis Approaches for Chrysene-5,6-oxide and Related Arene Oxides

The synthesis of this compound and other arene oxides often involves multi-step procedures, reflecting the challenges in creating these reactive molecules.

Precursor-Based Synthesis Routes (e.g., Dibromo Acetate (B1210297) Methodologies)

A common and effective method for synthesizing K-region arene oxides like this compound involves a precursor-based approach, notably the dibromo acetate methodology. This strategy has been successfully applied to the synthesis of benzo[g]chrysene (B86070) 5,6-oxide. psu.edu The synthesis begins with a suitable alkene precursor, such as 7,8-dihydrobenzo[g]chrysene. psu.edu This alkene is then converted into a bromo acetate and subsequently a dibromo acetate. psu.edu Treatment of the dibromo acetate with sodium methoxide (B1231860) then yields a mixture of the desired arene oxide and its isomeric oxepine. psu.edu For instance, in the synthesis of benzo[g]chrysene 5,6-oxide, this method produced a mixture of the arene oxide (75%) and benzo tandfonline.combibliotekanauki.plphenanthro[2,1-b]oxepine (25%). psu.edu

This approach has also been utilized for the synthesis of other arene oxides. For example, the synthesis of benzo[g]chrysene 7,8-oxide starts from 5,6-dihydrobenzo[g]chrysene, which is converted to the corresponding bromo acetate. psu.edu

Photochemical Cyclization and Rearrangement Strategies for Chrysene (B1668918) Scaffolds

Photochemical reactions represent a powerful tool for constructing the chrysene core structure, which is a necessary precursor for this compound. The Mallory reaction, an oxidative photochemical cyclization of stilbene (B7821643) derivatives, is a widely used method for synthesizing substituted chrysenes. mdpi.comqu.edu.qa This reaction is often catalyzed by iodine, with air bubbled through the solution during irradiation. mdpi.com For example, 1-, 3-, and 6-methylchrysenes have been synthesized in high yields (82-88%) using this method with stoichiometric amounts of iodine. mdpi.comqu.edu.qa

The regioselectivity of the cyclization can be controlled. For instance, using a bromine substituent as a blocking group in an ortho-position can direct the reaction to a specific outcome. mdpi.com Another strategy involves the elimination of a substituent, such as a methoxy (B1213986) group, under acidic, oxygen-free conditions to achieve regioselective cyclization. mdpi.comqu.edu.qa

Photochemical rearrangements of arene oxides can also lead to the formation of stable oxepines. For example, irradiation of benzo[g]chrysene 5,6-oxide resulted in its photoisomerization to the corresponding oxepine. psu.edu

Stereoselective and Enantioselective Synthesis of K-Region Epoxides

The biological activity of arene oxides is often highly dependent on their stereochemistry. Therefore, methods for the stereoselective and enantioselective synthesis of K-region epoxides are of great importance.

Stereoselective epoxidation of the K-region of various PAHs, including chrysene, has been achieved using cDNA-expressed cytochromes P450 (P450s). nih.govacs.org Studies have shown that different P450 isoforms exhibit high stereoselectivity, preferentially forming one enantiomer of the K-region epoxide over the other. nih.govacs.org For chrysene, P450 enzymes predominantly produce the R,S-epoxide. nih.govacs.org

Enantioselective synthesis of K-region dihydrodiols, which can be precursors to epoxides, has also been developed. One notable example is the enantioselective synthesis of the K-region trans-9,10-dihydrodiol of benzo[g]chrysene. capes.gov.br This was achieved through the asymmetric dihydroxylation of a stilbene-type precursor using Sharpless catalysts, followed by an intramolecular biaryl coupling. capes.gov.br K-region arene 5,6-oxides of chrysene have also been synthesized from resolved cis-5,6-dihydrodiols. researchgate.net

Challenges in Isolation and Stabilization of Reactive Epoxides

Arene oxides are often unstable and reactive intermediates, which poses significant challenges for their isolation and stabilization. nih.govpsu.edu They can spontaneously and rapidly rearrange to phenols in a process known as the NIH shift. nih.gov They are also susceptible to nucleophilic attack, leading to the formation of trans-dihydrodiols. nih.gov

The instability of this compound and its derivatives is a documented issue. For example, a mixture of benzo[g]chrysene 5,6-oxide and its corresponding oxepine was found to be highly unstable, completely aromatizing to the corresponding phenol (B47542) during attempted separation by fractional crystallization or preparative thin-layer chromatography. psu.edu Decomposition also occurred upon storage at low temperatures. psu.edu

Strategies to overcome these challenges include performing reactions at low temperatures and using mild reaction conditions. nih.govrsc.org Encapsulation within host molecules or frameworks has also been explored as a method to enhance the stability of reactive species, allowing for their characterization. rsc.org

Elucidation of Reaction Mechanisms of this compound

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior and biological fate.

Detailed Mechanisms of Epoxide Ring Opening Reactions

The epoxide ring of this compound is susceptible to opening under both acidic and basic conditions, as well as through uncatalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: In an acidic aqueous environment, the epoxide oxygen is first protonated. This protonation makes the epoxide more electrophilic and susceptible to nucleophilic attack by water. libretexts.orgunicamp.br The attack of water occurs via an SN2-like mechanism, leading to the formation of a trans-1,2-diol after deprotonation. libretexts.org For asymmetric epoxides, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.org Theoretical studies on propylene (B89431) oxide hydrolysis have shown that a borderline SN2 mechanism, where the nucleophile attacks the more substituted carbon, is energetically favored in the gas phase. unicamp.br

Basic Hydrolysis: Under basic conditions, a potent nucleophile, such as a hydroxide (B78521) ion, directly attacks one of the epoxide carbons in an SN2 reaction. libretexts.org This attack opens the epoxide ring to form an alkoxide, which is then protonated by water to yield the trans-1,2-diol. libretexts.org In the case of an asymmetric epoxide, the nucleophilic attack preferentially occurs at the less substituted carbon. libretexts.org

Uncatalyzed Hydrolysis: Arene oxides can also undergo uncatalyzed hydrolysis. For instance, benzo[g]chrysene 5,6-oxide spontaneously aromatizes in aqueous solution at pH 7.4 to a mixture of phenols. psu.edu The rate of hydrolysis can be influenced by the surrounding environment. The hydrolysis of some epoxides can be accelerated in the presence of certain salts or under slightly acidic conditions. cmu.edu

The regioselectivity of the ring-opening reaction is a key aspect. For K-region epoxides of PAHs, enzymatic hydration by epoxide hydrolase is highly regioselective. nih.govacs.org For example, epoxide hydrolase hydrates the C-O bond at the S-carbon of the major metabolically-formed K-region epoxide of chrysene to yield a dihydrodiol enriched in the R,R-form. nih.govacs.org

Isomerization Pathways: Arene Oxide to Oxepine Transformations and Configurational Stability

The stability and isomerization of arene oxides are critical aspects of their chemistry. Arene oxides can exist in equilibrium with their corresponding seven-membered oxepine valence tautomers. This transformation involves a 6π electrocyclic ring-opening of the epoxide to form the oxepine, and a corresponding ring-closing to revert to the arene oxide.

The configurational stability of an arene oxide, meaning its ability to resist spontaneous racemization, is linked to the energy difference between the arene oxide and its oxepine tautomer. For many polycyclic aromatic hydrocarbons, this stability can be predicted using perturbational molecular orbital (PMO) calculations. nih.gov These calculations estimate the loss in resonance energy when the arene oxide isomerizes to the less aromatic oxepine.

In the case of chrysene, PMO calculations have predicted that certain arene oxide isomers would undergo spontaneous racemization at ambient temperatures through the formation of an oxepine intermediate. nih.gov Experimental evidence supports these theoretical predictions. For instance, the synthesis of benzo[g]chrysene 5,6-oxide, a derivative of chrysene, results in the co-formation of the corresponding stable oxepine isomer. wikipedia.org This observation is in agreement with the predictions made by PMO calculations regarding the stability of the arene oxide-oxepine system. wikipedia.org The dynamic equilibrium between the arene oxide and oxepine forms can lead to a loss of stereochemistry in the arene oxide, as the planar oxepine allows for the inversion of the epoxide ring. nih.gov

Photoinduced Reactions and Rearrangements of Epoxide Systems

Epoxide systems, including this compound, can undergo significant transformations when exposed to ultraviolet (UV) light. Photochemical reactions provide an alternative pathway for the isomerization of arene oxides to their corresponding oxepines.

Studies on benzo[g]chrysene 5,6-oxide have demonstrated that irradiation with UV light (wavelengths greater than 300 nm) leads to the disappearance of the arene oxide and the formation of the isomeric oxepine. wikipedia.org In one experiment, irradiation of a mixture containing benzo[g]chrysene 5,6-oxide and its oxepine isomer in deuterated chloroform (B151607) resulted in a significant increase in the proportion of the oxepine. wikipedia.org This photoisomerization process provides a synthetic route to oxepines that may be difficult to isolate from the initial arene oxide synthesis. wikipedia.org

Besides isomerization, photoinduced reactions of PAH derivatives can also lead to oxidation products. For example, the photolysis of 6-aminochrysene, a related chrysene derivative, in the presence of a photosensitizer like riboflavin (B1680620), results in the formation of 5,6-chrysene-quinone as the main product. ontosight.ai This indicates that the 5,6-position of the chrysene ring system is susceptible to photooxidation, a process that could be relevant to the fate of this compound under environmental conditions. The photolysis of chrysene itself is also a known degradation pathway. nih.gov

Nucleophilic Reactivity Profiles Towards Biological Macromolecules

Arene oxides are electrophilic species that can react with nucleophilic sites in biological macromolecules, such as DNA and proteins. This reactivity is a key aspect of the mechanism by which many PAHs initiate carcinogenic processes. This compound, as a K-region epoxide, is known to be mutagenic and forms covalent adducts with DNA. fishersci.ca

The primary targets for electrophilic attack by arene oxides on DNA are the nucleophilic nitrogen atoms of the purine (B94841) bases, guanine (B1146940) and adenine (B156593). Studies on chrysene diol epoxides, which are metabolites of chrysene, have shown that they form adducts with both guanine and adenine residues. eragene.com For example, research on 5-methylchrysene-1,2-dihydrodiol-3,4-epoxide, a bay-region diol epoxide, has led to the characterization of adducts formed with both deoxyguanosine and deoxyadenosine. atamanchemicals.com The reaction typically involves the opening of the epoxide ring by the exocyclic amino groups of these DNA bases. atamanchemicals.com

While chrysene diol epoxides have been more extensively studied, the reactivity of this compound is also of significant interest. It has been shown to be a less potent mutagen compared to the anti-diol-epoxide of chrysene, but still capable of inducing mutations, which implies it reacts with DNA to form adducts. fishersci.ca The interaction of the parent compound, chrysene, with DNA has been shown to occur via an intercalating mode, which may facilitate the reaction of its electrophilic metabolites with the DNA bases. wikipedia.org

Electrochemical Oxidation Pathways and Mechanisms

The electrochemical oxidation of polycyclic aromatic hydrocarbons and their derivatives provides insight into their metabolic activation pathways and can be used for the synthesis of their oxidized metabolites. The oxidation of chrysene can lead to various products, including quinones.

While specific studies on the electrochemical oxidation of this compound are not extensively detailed in the provided search results, the oxidation of the chrysene core is known to occur. For instance, the vapor-phase oxidation of chrysene over vanadium pentoxide yields phthalic anhydride. fishersci.at More controlled electrochemical methods can be employed to generate specific oxidation products. The electrochemical oxidation of PAHs in aqueous solutions has been investigated using specialized electrodes, such as dimensionally stable anodes (DSA), to study their degradation. uni.lu

A relevant product of chrysene oxidation is chrysene-5,6-dione (also known as 5,6-chrysenequinone). This dione (B5365651) can be formed through the oxidation of chrysene and is also the main product identified from the photolysis of 6-aminochrysene. ontosight.ai The formation of a dione at the 5,6-position suggests that the epoxide at this same "K-region" could be a potential intermediate or that this bond is particularly susceptible to oxidation. Electrochemical oxidation provides a potential route to synthesize such quinones from their parent PAHs.

Derivatization Strategies for Mechanistic and Analytical Purposes

Chemical Derivatization for Enhanced Chromatographic Separation and Detection

The analysis of PAH metabolites, including epoxides and their reaction products, often requires derivatization to improve their chromatographic properties and detection sensitivity. uni.lu This is particularly important for gas chromatography-mass spectrometry (GC-MS) analysis, where analytes need to be volatile and thermally stable. wikipedia.org

A key strategy for the analysis of DNA and protein adducts formed from PAH epoxides involves the hydrolysis of these adducts to release the corresponding tetraols (tetrahydroxytetrahydro-PAHs). These tetraols can then be derivatized to more volatile and less polar compounds suitable for GC-MS analysis. A common derivatization method is the conversion of the tetraols to their tetramethyl ether (TME) derivatives. nih.gov

This approach has been successfully applied to detect adducts from benzo[a]pyrene (B130552) and chrysene diol epoxides in human samples. nih.govfishersci.ca The procedure involves:

Isolation of the macromolecule (e.g., globin).

Mild acid hydrolysis to release the tetraols.

Derivatization of the tetraols to their corresponding tetramethyl ethers.

Analysis by GC with negative ion chemical ionization-mass spectrometry (NICI-MS). fishersci.se

This derivatization strategy significantly enhances the sensitivity of detection, allowing for the quantification of adducts at the femtomole level. nih.govfishersci.se The table below summarizes the derivatization process for PAH-tetraols.

StepDescriptionPurpose
1. Hydrolysis Mild acid treatment of DNA or protein adducts.Releases the PAH-tetraol from the macromolecule.
2. Derivatization Reaction with a methylating agent (e.g., CH₃I and methyl sulfinyl carbanion).Converts the polar hydroxyl groups of the tetraol to nonpolar methyl ethers (TME).
3. Analysis Gas Chromatography-Mass Spectrometry (GC-MS).Separates and detects the volatile TME derivative with high sensitivity.

This table illustrates a general derivatization strategy for the analysis of PAH epoxide adducts.

Synthesis of Isotopic and Labeled Analogues for Metabolic and Mechanistic Tracking

Isotopically labeled analogues of chemical compounds are invaluable tools for studying metabolic pathways, reaction mechanisms, and for use as internal standards in quantitative analysis. The synthesis of this compound and its metabolites labeled with stable isotopes (e.g., Deuterium, Carbon-13) or radioactive isotopes (e.g., Carbon-14, Tritium) allows for their unambiguous tracking in complex biological systems.

The synthesis of ¹³C-labeled analogues of PAHs and their metabolites has been reported for compounds like dibenzo[def,p]chrysene and benzo[a]pyrene. nih.govnih.gov These labeled compounds serve as essential standards for highly sensitive analytical methods such as stable isotope dilution liquid chromatography/tandem mass spectrometry. nih.gov For example, the synthesis of ¹³C₄-labeled benzo[a]pyrene metabolites has been achieved, providing the necessary standards for quantitative analysis of their DNA adducts. suprabank.org

While a specific synthesis for isotopically labeled this compound was not found in the search results, the established methods for other PAHs can be adapted. These synthetic routes often involve introducing the isotopic label at an early stage in a multi-step synthesis. For instance, a deuterated methyl group can be introduced via a Grignard reaction with a deuterated reagent. nih.gov The synthesis of tritiated or ¹⁴C-labeled PAHs allows for their detection by radiometric methods, which can be used in parallel with mass spectrometry techniques to validate findings. fishersci.se The use of these labeled analogues is crucial for accurately determining the levels of DNA and protein adducts formed from this compound in vivo and for elucidating its metabolic fate.

Metabolic Activation Pathways and Enzymatic Biotransformation Studies

Role of Cytochrome P450 Monooxygenases in Chrysene (B1668918) Epoxidation

Cytochrome P450 (P450) enzymes are a diverse group of proteins crucial for the metabolism of a wide range of foreign compounds, including PAHs. acs.orgicm.edu.pl These enzymes catalyze the initial oxidation of PAHs, leading to the formation of epoxides. acs.org This epoxidation is a critical activation step that can lead to the generation of reactive metabolites.

The formation of chrysene-5,6-oxide is catalyzed by specific isoforms of the cytochrome P450 superfamily. acs.org Studies using cDNA-expressed human and mouse P450s have identified P450 1A1 and 1A2 as key enzymes in the epoxidation of chrysene at its K-region (the 5,6-double bond). acs.orgnih.gov Research has shown that P450 enzymes exhibit high stereoselectivity in this process. acs.orgnih.gov

In studies with rat liver microsomes, different P450-inducing agents were used to examine the formation of chrysene epoxides. The results indicated that the specific P450 isoforms present significantly influence the stereochemical outcome of the epoxidation. nih.gov For instance, liver microsomes from rats treated with 3-methylcholanthrene, an inducer of CYP1A1, produced chrysene-5,6-epoxide with a high proportion of the (5R,6S)-enantiomer. nih.gov In contrast, microsomes from untreated or phenobarbital-treated rats produced an excess of the (5S,6R)-enantiomer. nih.gov

Human P450 1A2 has been identified as a major enzyme in the activation of chrysene-1,2-diol to genotoxic metabolites, a process that proceeds through diol-epoxide formation. nih.gov Furthermore, experiments with recombinant human P450 proteins have demonstrated that P450 1A1 can also effectively activate chrysene-1,2-diol. nih.gov While these studies focus on the diol-epoxide pathway, they underscore the central role of the P450 1A subfamily in the oxidative metabolism of chrysene derivatives.

P450 IsoformSpeciesKey Findings in Chrysene EpoxidationReference
P450 1A1Human, Mouse, RatCatalyzes the formation of K-region epoxides of chrysene. acs.orgnih.gov Inducible by agents like 3-methylcholanthrene, leading to altered stereoselectivity. nih.gov acs.orgnih.govnih.gov
P450 1A2Human, MouseInvolved in the stereoselective epoxidation of chrysene at the K-region. acs.orgnih.gov Plays a major role in the activation of chrysene-1,2-diol in humans. nih.gov acs.orgnih.govnih.gov
P450 2B6HumanEfficiently catalyzes the activation of 6-aminochrysene to genotoxic metabolites. nih.gov nih.gov
P450 3A4HumanActive in the activation of both 6-aminochrysene and its dihydrodiol derivative. nih.gov nih.gov

The metabolism of chrysene results in the formation of several epoxide isomers, including the K-region 5,6-epoxide and the non-K-region 1,2- and 3,4-epoxides. nih.gov The relative formation of these isomers is influenced by the specific P450 enzymes present in the metabolic system. nih.gov For example, studies with rat liver microsomes have isolated and characterized these different epoxides. nih.gov

The stereoselective epoxidation at the 1,2-double bond of chrysene is particularly dependent on the type of P450 inducers used to treat the rats, suggesting that different P450 isozymes have distinct selectivities for the different faces of the chrysene molecule. nih.gov This highlights that the metabolic profile of chrysene is not static but can be altered by exposure to various environmental or chemical agents that induce specific P450 isoforms.

The enzymatic epoxidation of the prochiral double bonds of chrysene by cytochrome P450 enzymes is a stereoselective process, resulting in optically active epoxide products. acs.org The enantiomeric composition of the metabolically formed epoxides provides a direct measure of the stereoheterotopic interaction between a P450 isozyme and the PAH substrate. acs.org

For chrysene, P450 isoforms 1A1 and 1A2 preferentially produce the (5R,6S)-epoxide, with enantiomeric excesses ranging from 74% to 85%. acs.orgnih.gov However, the enantiomeric ratio of chrysene-5,6-epoxide can vary significantly depending on the specific P450 isoforms involved. nih.gov As mentioned earlier, microsomes from 3-methylcholanthrene-treated rats produce a 95:5 ratio in favor of the (5R,6S)-enantiomer, while microsomes from untreated and phenobarbital-treated rats yield (5S,6R) to (5R,6S) ratios of 68:32 and 71:29, respectively. nih.gov This demonstrates the profound influence of the specific enzymatic environment on the stereochemical fate of chrysene.

Inducing AgentSpecies(5S,6R):(5R,6S) Enantiomer Ratio of Chrysene-5,6-epoxideReference
None (Control)Rat68:32 nih.gov
PhenobarbitalRat71:29 nih.gov
3-MethylcholanthreneRat5:95 nih.gov

Subsequent Biotransformational Pathways of this compound

Following its formation, this compound can be further metabolized through several pathways, primarily involving hydration by epoxide hydrolase or conjugation with endogenous molecules. These subsequent reactions play a crucial role in the detoxification or, in some cases, further activation of chrysene metabolites.

A major pathway for the metabolism of arene oxides is hydration to trans-dihydrodiols, a reaction catalyzed by the enzyme epoxide hydrolase. acs.orgacs.org This enzyme adds a water molecule to the epoxide ring, opening it up to form a diol. taylorandfrancis.com

Microsomal epoxide hydrolase catalyzes the hydration of chrysene-5,6-epoxide to form chrysene-5,6-dihydrodiol. nih.gov This process is highly regioselective. Epoxide hydrolase preferentially attacks the C-O bond at the S-carbon of the major metabolically-formed K-region epoxide enantiomers of several PAHs, including chrysene. acs.org This specific enzymatic action results in the formation of dihydrodiols that are enriched in the R,R-form. acs.org The combination of stereoselective epoxidation by P450s and regioselective hydration by epoxide hydrolase ultimately determines the enantiomeric composition of the final dihydrodiol products. acs.orgnih.gov

In addition to hydration, chrysene metabolites, including phenols derived from the rearrangement of epoxides, can undergo phase II conjugation reactions. These reactions involve the attachment of endogenous molecules such as glucuronic acid or sulfate (B86663), which generally increases their water solubility and facilitates their excretion. nih.gov

Phenolic derivatives of chrysene can be conjugated to form glucuronides and sulfate esters. nih.gov Studies have shown that hydroxychrysenes are eliminated as glucuronide conjugates. acs.org For example, 6-hydroxychrysene (B107994) can be conjugated by UDP-glucuronosyltransferases (UGTs), with UGT1A7 showing high efficiency for this reaction. nih.gov Fungal metabolism studies have also demonstrated the formation of sulfate conjugates of hydroxylated 6-nitrochrysene (B1204248), which are considered detoxification products. nih.govasm.org Glutathione transferases are also capable of conjugating bay-region diol epoxides of chrysene with glutathione, representing another important detoxification pathway. nih.gov

In Vitro and Ex Vivo Metabolic Modeling for Research

Application of Subcellular Fractions (e.g., Microsomal Systems) in Metabolic Research

Microsomal systems, which contain cytochrome P450 enzymes, are instrumental in studying the metabolism of chrysene and the formation of this compound. nih.gov Rat liver microsomes have been extensively used to investigate the stereoselective formation of K-region (5,6-oxide) and non-K-region (1,2- and 3,4-) epoxides of chrysene. nih.gov These studies have shown that the enantiomeric composition of metabolically formed chrysene-5,6-epoxides varies depending on whether the microsomes are from untreated, phenobarbital-treated, or 3-methylcholanthrene-treated rats. nih.gov

The role of epoxide hydrolase in the metabolism of chrysene epoxides is also a key area of research using microsomal fractions. oup.com This enzyme catalyzes the hydration of epoxides to their corresponding trans-dihydrodiols. nih.govucanr.edu Studies with rat and rainbow trout liver microsomes have indicated that chrysene epoxides are good substrates for microsomal epoxide hydrolase in both species. oup.com The use of an epoxide hydrolase inhibitor, 3,3,3-trichloropropylene 1,2-oxide, allows for the isolation and characterization of the epoxide intermediates, including this compound. nih.gov

Comparative metabolic studies using microsomes from different species, such as rats and rainbow trout, have revealed differences in the metabolism of chrysene and its methylated derivatives. oup.com For instance, while dihydrodiols were the major metabolites of chrysene in both rat and trout liver microsomes, the metabolism of 5-methylchrysene (B135471) showed a higher proportion of phenols in trout, suggesting that the methyl group affects the substrate specificity of epoxide hydrolase. oup.com

Metabolism of Chrysene in Rat Liver Microsomes
Treatment of RatsMetaboliteEnantiomeric Ratio of this compound ((5S,6R):(5R,6S))
Untreated (Control)This compound68:32 nih.gov
Phenobarbital-treatedThis compound71:29 nih.gov
3-Methylcholanthrene-treatedThis compound5:95 nih.gov

Utilization of Cellular Systems (e.g., Human Hepatoma Cells, Hamster Cells) for Metabolic Activation Investigations

Cellular systems provide a more integrated model for studying the metabolism of chrysene, encompassing both phase I and phase II enzymatic activities. Human hepatoma (HepG2) cells have been used to study the metabolism of 5-methylchrysene, a carcinogenic derivative of chrysene. nih.gov These studies have identified metabolites from the diol-epoxide pathway, where 5-methylchrysene is converted to trans-dihydrodiols and then to diol-epoxides, which are subsequently hydrolyzed to tetraols. nih.gov

Syrian hamster lung cells and human bronchial epithelial cells have also been employed to compare chrysene metabolism. doi.orgnih.gov In these cell types, chrysene is metabolized to various hydroxychrysenes and trans-dihydrodiols, with K-region oxidation (leading to this compound) being a minor pathway. doi.orgnih.gov Interestingly, the primary site of oxidation differed between the two cell types, with 3,4-position oxidation predominating in human cells and 1,2-position oxidation being the major pathway in hamster cells. nih.gov

Chinese hamster V79 cells have been utilized in mutagenicity studies of chrysene metabolites, including this compound. aacrjournals.orgaacrjournals.org In these cells, this compound was found to be cytotoxic but only weakly mutagenic. aacrjournals.org The order of mutagenic potency for several chrysene derivatives was determined in V79 cells, providing insights into the biological activity of different metabolites. aacrjournals.org For instance, the anti-triol-epoxide was found to be the most potent mutagen, followed by the anti-diol-epoxide, with this compound exhibiting lower mutagenicity. aacrjournals.orgnih.gov

Mutagenic Potency of Chrysene Derivatives in V79 Hamster Cells aacrjournals.org
CompoundRelative Mutagenic Potency
anti-triol-epoxideHighest
anti-diol-epoxide>
syn-triol-epoxide>
syn-diol-epoxide>
This compound>
chrysene-1,2-diol (with S9 mix)>
9-hydroxychrysene-1,2-diol (with S9 mix)>
trans-3,4-dihydroxy-3,4-dihydrochrysene (with S9 mix)Lowest

Exploration of Fungal and Microbial Biotransformation Pathways

Fungi, particularly Cunninghamella elegans, have been extensively studied for their ability to metabolize PAHs, including chrysene and its derivatives. nih.govcdnsciencepub.comcdnsciencepub.com This fungus metabolizes chrysene primarily to sulfate conjugates of 2-hydroxychrysene (B107985) and 2,8-dihydroxychrysene. cdnsciencepub.comcdnsciencepub.com The metabolic process in C. elegans involves initial oxidation by cytochrome P-450 monooxygenase to form an arene oxide, which can then undergo rearrangement to phenols and subsequent conjugation. nih.gov

The biotransformation of 6-nitrochrysene by C. elegans has also been investigated, revealing the formation of 6-nitrochrysene 1-sulfate and 6-nitrochrysene 2-sulfate. nih.govasm.orgnih.gov This suggests that the fungus utilizes a cytochrome P-450-mediated pathway to form a 1,2-epoxide, which then rearranges to isomeric phenols that are subsequently sulfated. nih.gov Fungal metabolism of PAHs is often considered a detoxification process, as the resulting conjugated metabolites are generally less toxic than the parent compounds. cdnsciencepub.comcdnsciencepub.com

The ability of various fungi to metabolize chrysene has been documented. nih.govasm.org The pathways employed by these microorganisms, often involving cytochrome P450 monooxygenases and subsequent conjugation reactions, provide valuable models for understanding the broader environmental fate and biotransformation of chrysene and its derivatives. uobasrah.edu.iq

Biomolecular Interactions and Genotoxic Mechanisms

Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)

The genotoxicity of many polycyclic aromatic hydrocarbons (PAHs) is initiated by their metabolic activation to electrophilic derivatives that can form covalent bonds with cellular macromolecules, most critically, DNA. nih.gov For chrysene (B1668918), this activation can lead to various reactive intermediates, including the K-region epoxide, Chrysene-5,6-oxide.

Covalent adduct formation occurs when an electrophilic metabolite, such as this compound, reacts with nucleophilic sites within the DNA molecule. carnegiescience.edu The reaction mechanism involves the nucleophilic attack by a heteroatom in a DNA base on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a stable covalent bond.

For PAH epoxides, the primary targets for adduction on the DNA bases are the electron-rich nitrogen and oxygen atoms. nih.gov Guanine (B1146940) is often the most reactive base, with common sites of adduction including its N7, N3, and exocyclic N² positions. nih.goviarc.fr Deoxyadenosine is also a significant target, with reactions occurring at its N1, N3, N7, and exocyclic N⁶ positions. nih.goviarc.fr While K-region epoxides like this compound are reactive, the "bay-region" diol-epoxides are often considered the ultimate carcinogenic metabolites for many PAHs due to their higher reactivity and specific conformational properties upon binding to DNA. nih.gov

The specific three-dimensional structure of a PAH-DNA adduct can significantly influence its biological consequences, such as its recognition by DNA repair enzymes and its potential to cause mutations during DNA replication. The conformation of an adduct is determined by the structure of the PAH metabolite and the site of attachment to the DNA base.

Adducts formed by bulky PAH metabolites can be broadly categorized based on their orientation relative to the DNA double helix. Some adducts are positioned in the minor or major groove of the DNA, causing minimal distortion to the helical structure. researchgate.net Others may intercalate between the DNA base pairs, leading to more significant structural disruptions, such as the displacement of the modified base. researchgate.net For example, adducts formed from the highly carcinogenic (+)-anti-benzo[a]pyrene diol epoxide (BPDE) often position the bulky pyrene (B120774) ring in the DNA minor groove. researchgate.net While detailed structural analyses for this compound specifically are less common than for bay-region diol epoxides, the conformation of its adducts is presumed to be a critical factor in its relatively low mutagenic potential compared to other chrysene metabolites. nih.gov

The extent of DNA adduct formation is a critical factor in determining the mutagenic and carcinogenic potency of a chemical. carnegiescience.edu Sensitive techniques are required to measure the typically low levels of adducts formed in vivo. carnegiescience.edu One of the most widely used methods for detecting and quantifying a broad spectrum of DNA adducts is the ³²P-postlabelling assay, which can detect as few as one adduct per 10⁹⁻¹⁰ nucleotides. oup.com

In a study using V79 Chinese hamster cells, the level of DNA adducts formed by this compound was determined using ³²P-postlabelling analysis. nih.gov This allowed for a direct comparison of its DNA binding activity with that of other chrysene metabolites under the same experimental conditions, providing a quantitative basis for assessing its genotoxic potential. nih.gov For instance, after treating mouse skin with benzo[c]chrysene, a related PAH, a maximum adduct level of 0.89 fmol/μg of DNA was detected 24 hours after treatment using this method. acs.org

The genotoxic activity of this compound is best understood when compared with other reactive metabolites of chrysene and other PAHs. Studies consistently show that K-region epoxides are significantly less potent than the bay-region diol-epoxides.

In V79 Chinese hamster cells, this compound was found to be a much weaker mutagen than the syn- and anti-isomers of chrysene-1,2-diol-3,4-oxide (a bay-region diol-epoxide). nih.gov When mutagenicity was expressed as mutations per pmol of total adducts formed, the anti-diol-epoxide was approximately twice as active as the K-region epoxide. nih.gov This suggests that the adducts formed by the diol-epoxide are either more prone to causing mutations or are less efficiently repaired than those formed by this compound.

Interactions with Other Cellular Macromolecules (e.g., Proteins)

While the formation of DNA adducts is considered the primary initiating event in chemical carcinogenesis, reactive electrophilic metabolites can also form covalent bonds with other cellular nucleophiles, including proteins. The binding of carcinogens to proteins can serve as a biomarker of exposure and may also contribute to cellular toxicity. Although the covalent binding of reactive PAH metabolites to proteins is a known phenomenon, the specific interactions of this compound with proteins have been studied less extensively than its reactions with DNA.

Mutagenic Potential in Prokaryotic and Eukaryotic Assay Systems

The mutagenic potential of this compound has been evaluated in various short-term bioassays, which are crucial for identifying potential carcinogens. mdpi.com These tests measure a compound's ability to induce genetic mutations in organisms ranging from bacteria to mammalian cells.

In prokaryotic systems, this compound was tested for mutagenicity in Salmonella typhimurium strains TA98 and TA100. nih.gov It was found to be mutagenic under all tested conditions, demonstrating its ability to induce both frameshift (detected by TA98) and base-pair substitution (detected by TA100) mutations directly, without the need for external metabolic activation. nih.gov

In eukaryotic systems, however, its mutagenicity appears to be significantly lower. In studies using V79 Chinese hamster cells, this compound was described as only very weakly mutagenic. nih.govacs.org Its mutagenic potency was several times lower than that of the syn- and anti-chrysene-1,2-diol-3,4-oxides. nih.gov This discrepancy between prokaryotic and eukaryotic test systems is a common observation for some PAHs and underscores the importance of using multiple assays to characterize mutagenic potential.

Table 1: Comparative Mutagenicity of Chrysene Metabolites in V79 Chinese Hamster Cells

CompoundRelative Mutagenic Potency (per nmol administered)Relative Mutagenic Potency (per pmol adduct)
This compound (K-region epoxide)Weak~1x
syn-chrysene-1,2-diol-3,4-oxideModerate~1x
anti-chrysene-1,2-diol-3,4-oxideHigh (~10x > syn-isomer)~2x
syn-9-hydroxychrysene-1,2-diol-3,4-oxideModerate~1x
anti-9-hydroxychrysene-1,2-diol-3,4-oxideVery High (Most potent)~2x
Data synthesized from Phillips et al. (1990). nih.gov The table provides a qualitative comparison of mutagenic activity.

Mutagenicity in Bacterial Reversion Assays (e.g., Salmonella typhimurium TA strains)

This compound has demonstrated direct-acting mutagenic activity in bacterial reversion assays using Salmonella typhimurium strains. In studies with the TA100 strain, this compound was found to be mutagenic without the need for metabolic activation. nih.govuni-freiburg.de However, its potency was lower than that of the bay-region diol- and triol-epoxides of chrysene. nih.govuni-freiburg.de Specifically, its mutagenic activity was significantly less than the anti- and syn-isomers of both the diol-epoxides and triol-epoxides in this strain. nih.gov

In the S. typhimurium TA98 strain, the mutagenic activities of chrysene derivatives were generally weaker compared to their effects in the TA100 strain. nih.govuni-freiburg.de Interestingly, the relative mutagenic potencies of the compounds shifted in this strain; this compound proved to be more mutagenic than both the syn-diol-epoxide and the syn-triol-epoxide in TA98. nih.govuni-freiburg.de Further research confirmed that this compound is mutagenic in both TA98 and TA100 strains. plantaedb.com

Mutagenicity in Mammalian Cell Systems (e.g., V79 Chinese Hamster Cells, 6-thioguanine (B1684491) resistance)

The mutagenicity of this compound has also been evaluated in mammalian cell systems. In V79 Chinese hamster cells, it was shown to be a mutagen, capable of inducing resistance to 6-thioguanine. nih.govuni-freiburg.de These studies investigate the ability of a chemical to cause mutations in the HPRT gene, leading to the cells' survival in a medium containing the otherwise toxic analogue 6-thioguanine.

Consistent with findings in bacterial assays, this compound was found to be less potent than the bay-region diol- and triol-epoxides in V79 cells. nih.govuni-freiburg.dewikipedia.orgfishersci.be The anti-diol-epoxide was approximately 10 times more active than the syn-diol-epoxide and syn-triol-epoxide, which in turn were several times more active than this compound, also known as the K-region epoxide. wikipedia.orgfishersci.be

Comparative Mutagenic Potency with Other Chrysene Metabolites (e.g., Diol-Epoxides, Triol-Epoxides, Quinones)

The mutagenic potency of this compound has been extensively compared to other metabolites of chrysene, revealing significant differences depending on the biological system used.

In S. typhimurium TA100, a clear hierarchy of direct mutagenic activity was established. The order of potency was determined to be: anti-triol-epoxide > syn-triol-epoxide > anti-diol-epoxide > syn-diol-epoxide > this compound. nih.govuni-freiburg.de The mutagenicity of chrysene quinones, including chrysene-1,2-quinone, chrysene-3,4-quinone, and chrysene-5,6-quinone, was substantially lower than that of this compound. nih.govuni-freiburg.de

In the S. typhimurium TA98 strain, this order was altered. The anti-diol-epoxide was found to be more mutagenic than the triol-epoxides, and notably, this compound was more mutagenic than the syn-diol-epoxide and syn-triol-epoxide. nih.govuni-freiburg.de

In V79 mammalian cells, the order of mutagenic potency was again different, following the sequence: anti-triol-epoxide > anti-diol-epoxide > syn-triol-epoxide > syn-diol-epoxide > this compound. nih.govuni-freiburg.dewikipedia.orgfishersci.be

MetaboliteRelative Potency in S. typhimurium TA100Relative Potency in S. typhimurium TA98Relative Potency in V79 Cells
anti-Triol-epoxide1 (Highest)Lower than anti-diol-epoxide1 (Highest)
syn-Triol-epoxide2Lower than this compound3
anti-Diol-epoxide31 (Highest)2
syn-Diol-epoxide4Lower than this compound4
This compound5Higher than syn-isomers5
Chrysene Quinones6 (Lowest)Not specifiedNot specified

Correlation between DNA Adduct Conformation and Mutagenic Activity

Research into the genotoxicity of chrysene metabolites suggests a strong link between the three-dimensional structure of the DNA adducts they form and their resulting mutagenic activity. wikipedia.orgfishersci.be When mutagenic potency was normalized to the number of total DNA adducts formed in V79 cells, the anti-triol-epoxide and anti-diol-epoxide showed similar activity. wikipedia.orgfishersci.be These two were approximately twice as potent per adduct as the syn-triol-epoxide, syn-diol-epoxide, and this compound. wikipedia.orgfishersci.be

This finding indicates that the differences in mutagenic potential between the syn- and anti-isomers are likely due to the distinct conformations of the DNA adducts they form. wikipedia.orgfishersci.be The spatial arrangement of the adduct within the DNA helix can influence the fidelity of DNA replication and repair processes, thereby affecting the likelihood of a mutation occurring. The conformation of the adduct is therefore a critical factor in determining the ultimate biological effect of the initial DNA damage.

Mechanistic Investigations using Cell Transformation Assays

Cell transformation assays, which measure the potential of a chemical to induce neoplastic-like changes in cultured cells, have been used to investigate the carcinogenic potential of chrysene metabolites. nih.govuni-freiburg.de this compound was included in a panel of chrysene derivatives tested for their transforming activity in M2 mouse prostate cells. nih.govuni-freiburg.de

In these studies, various metabolites were compared to identify the ultimate carcinogenic forms of chrysene. The results highlighted the potent activity of the anti-triol-epoxide, which showed the highest transforming activity. nih.gov The anti-diol-epoxide was moderately active, while the syn-isomers of the diol- and triol-epoxides were only weakly active. nih.gov While this compound was part of these mechanistic investigations, its specific activity level in causing cell transformation was not prominently detailed in the referenced abstracts, which focused on the higher potency of the bay-region diol and triol epoxides. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purification of Chrysene-5,6-oxide and its Metabolites

Chromatography is the cornerstone for isolating this compound and related compounds from intricate mixtures. The selection of a specific technique is contingent on the sample matrix, the concentration of the analyte, and the required purity of the final isolate.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., FLD)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation of PAH metabolites. researchgate.net Reversed-phase HPLC, utilizing C18 columns, is particularly effective for separating chrysene (B1668918) derivatives based on their hydrophobicity. diva-portal.org Gradient elution systems, typically employing mixtures of acetonitrile (B52724) and water, allow for the resolution of a wide range of metabolites, from polar dihydrodiols to less polar parent PAHs. diva-portal.orgchromatographyonline.com

For sensitive detection, Fluorescence Detection (FLD) is highly advantageous due to the native fluorescence of chrysene and its derivatives. researchgate.net By selecting optimal excitation and emission wavelengths, FLD provides high sensitivity and selectivity, which is critical for detecting trace amounts of metabolites in biological samples like fish bile. researchgate.net A study focused on chrysene metabolites in Atlantic cod bile successfully used HPLC-F to quantify various hydroxychrysenes and dihydrodiols, demonstrating the method's efficacy. researchgate.net Although K-region metabolites were not detected in that study, the methodology is directly applicable for the analysis of this compound. researchgate.net

Table 1: Representative HPLC-FLD Conditions for Chrysene Metabolite Analysis

Parameter Condition
Column Reversed-phase C18
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.5 mL/min chromatographyonline.com
Injection Volume 10 µL chromatographyonline.com
Column Temperature 30 °C chromatographyonline.com
Excitation Wavelength 270 nm chromatographyonline.com

| Emission Wavelength | 390 nm (for Chrysene) chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of PAH metabolites. researchgate.net Due to the low volatility of compounds like this compound and its hydroxylated metabolites, a derivatization step is essential to convert them into more volatile forms. mdpi.com Silylation, which replaces active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization procedure. mdpi.comresearchgate.net

The derivatized sample is then introduced into the GC, where compounds are separated based on their boiling points and interaction with the capillary column (e.g., HP-5-ms). The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that serves as a chemical fingerprint, allowing for unambiguous identification. GC-MS has been successfully used to quantify a range of de-conjugated chrysene metabolites, and while instrumental limits of detection are comparable to HPLC-F, the structural confirmation provided by MS is a significant advantage. researchgate.net

Thin Layer Chromatography (TLC) for Screening and Purification

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for preliminary screening and purification of this compound. researchgate.net It is particularly useful for monitoring the progress of chemical syntheses or for fractionating extracts prior to analysis by more sophisticated techniques. In the synthesis of related compounds like benzo[g]chrysene (B86070) 5,6-oxide, preparative layer chromatography (PLC) on silica (B1680970) gel was used for purification, though it was noted that the compound could degrade into a phenolic product on the stationary phase. This highlights the need for careful handling and selection of conditions when using TLC for reactive molecules like epoxides.

Advanced Sample Preparation and Clean-up Strategies

Effective sample preparation is critical to remove interfering matrix components and concentrate the target analytes before instrumental analysis. A variety of advanced techniques are employed for PAH metabolites.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid and semi-solid samples. nih.govglsciences.eu This technique reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. glsciences.eunih.gov It is widely applied to extract PAHs and other organic pollutants from environmental matrices such as soil and sediment. glsciences.euresearchgate.net

Size Exclusion Chromatography (SEC): SEC, or gel permeation chromatography (GPC), separates molecules based on their size. It is an effective clean-up technique for removing large molecules, such as lipids and pigments, from sample extracts. researchgate.net This method is valuable for purifying extracts from complex biological matrices, like plant tissues, ensuring that the final analysis is not compromised by co-eluting interferences. researchgate.netnih.gov

Solid Phase Extraction (SPE): SPE is a highly versatile technique for sample clean-up and concentration. websiteonline.cn It involves passing a liquid sample through a solid sorbent, which retains the analytes of interest. Interferents can be washed away, and the purified analytes are then eluted with a small volume of a different solvent. A wide variety of sorbents are available, including silica-based materials (like C18) and polymeric resins, allowing for the selective extraction of compounds with different polarities. mdpi.com Automated micro-SPE (µSPE) methods have been developed for the clean-up of PAHs in complex food matrices, offering high throughput and reduced solvent usage. dtu.dk

Magnetic Sorbents: A modern variation of SPE utilizes magnetic nanoparticles as the sorbent material. aidic.itmdpi.com These sorbents, which can be functionalized with various chemical groups (e.g., C18), offer a large surface area for efficient extraction. researchgate.net The key advantage is the ease of separation; after binding the analytes, the sorbent can be quickly removed from the sample solution using an external magnet, streamlining the extraction process and eliminating the need for filtration or centrifugation. aidic.itresearchgate.netnih.gov

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for confirming the precise chemical structure of this compound and studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. While specific, complete NMR data for this compound is not widely published, the principles of NMR analysis as applied to chrysene and its derivatives provide a clear framework for its characterization. researchgate.netresearchgate.net

¹H and ¹³C NMR: One-dimensional ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For this compound, the presence of the epoxide ring would induce characteristic shifts in the signals of the protons and carbons at the 5 and 6 positions compared to the parent chrysene molecule.

2D NMR (COSY, NOESY): Two-dimensional NMR techniques are essential for assembling complex structures.

Correlation Spectroscopy (COSY): A COSY experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. huji.ac.ilwikipedia.org This allows for the mapping of proton-proton connectivity within the aromatic ring systems, confirming which protons are adjacent to one another. huji.ac.ilslideshare.net

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. wikipedia.orgprinceton.edu This is revealed through the Nuclear Overhauser Effect (NOE). For this compound, NOESY could confirm the stereochemistry of the epoxide ring by showing correlations between the epoxide protons and adjacent protons on the aromatic framework. researchgate.net

The combination of these NMR experiments would allow for the complete assignment of all proton and carbon signals, providing definitive proof of the structure of this compound.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of this compound. It provides precise molecular weight information and reveals characteristic fragmentation patterns that serve as a molecular fingerprint.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) establishes the elemental composition of this compound. The compound has a molecular formula of C₁₈H₁₂O, corresponding to a monoisotopic mass of 244.0888 Da. chemicalbook.comchemicalbook.com Electron ionization (EI) is a common technique used for the analysis of PAHs and their derivatives. In an EI-MS experiment, the this compound molecule is expected to readily form a molecular ion (M⁺˙) at an m/z of 244. researchgate.net

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation of the molecular ion, providing insights into the compound's structure. The epoxide ring is a key feature influencing fragmentation. A characteristic fragmentation pathway for arene oxides involves the loss of a neutral carbon monoxide (CO) molecule (28 Da), followed by rearrangement. researchgate.netresearchgate.net Another potential fragmentation involves the loss of a formyl radical (CHO, 29 Da). The fragmentation pattern of the parent compound, chrysene (MW 228.29), often shows a strong molecular ion with limited fragmentation, highlighting the stability of the aromatic system. nist.gov The presence of the epoxide ring in this compound introduces a site of reactivity that leads to more diagnostic fragmentation.

Below is a table summarizing the expected mass spectrometric data for this compound.

Ion Formula m/z (Expected) Description
[M]⁺˙C₁₈H₁₂O244Molecular Ion
[M-CO]⁺˙C₁₇H₁₂216Loss of Carbon Monoxide
[M-CHO]⁺C₁₇H₁₁215Loss of Formyl Radical
[C₁₈H₁₂]⁺˙C₁₈H₁₂228Rearrangement to Chrysene Ion

This interactive table outlines the primary ions anticipated in the mass spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure and Interaction Detection

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic structure of this compound. The absorption of UV and visible light promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum is characteristic of the compound's conjugated π-electron system.

The UV-Vis spectrum of the parent chrysene molecule in various solvents exhibits a complex pattern of absorption bands, characteristic of polycyclic aromatic hydrocarbons. nist.gov These spectra typically show multiple bands corresponding to π → π* electronic transitions. The introduction of the epoxide ring at the 5,6-position (the K-region) modifies the electronic structure of the aromatic system. This modification is expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity compared to the parent chrysene. researchgate.netresearchgate.net Such spectral shifts can be used to monitor the formation of this compound from chrysene or its subsequent reactions. Furthermore, when this compound interacts with other molecules, such as DNA, changes in the UV-Vis spectrum, such as hypochromism (decrease in absorption intensity) or bathochromism (red-shift of λmax), can indicate the formation of a complex. cdc.gov

The table below shows typical UV-Vis absorption maxima for the parent compound, chrysene, which serves as a reference for interpreting the spectrum of this compound.

Compound Solvent Absorption Maxima (λmax in nm)
ChryseneCyclohexane~220, 258, 267, 308, 320, 348, 363

This interactive table presents the characteristic UV absorption peaks for Chrysene, providing a baseline for this compound analysis. Data sourced from NIST Chemistry WebBook. nist.gov

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and DNA Interaction Conformation

This compound is a chiral molecule, existing as a pair of enantiomers. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is an essential technique for distinguishing between these enantiomers and for studying their stereospecific interactions with other chiral molecules like DNA. nih.gov

Chiral Analysis: The individual enantiomers of this compound will produce mirror-image CD spectra. This property allows for the determination of the enantiomeric excess (ee) and the absolute configuration of a sample, often by comparing experimental spectra with those predicted by theoretical calculations. utexas.edu

DNA Interaction Conformation: When this compound covalently binds to DNA to form an adduct, the resulting complex acquires a distinct CD signature. This signature is sensitive to the conformation of the adduct, including the orientation of the chrysene moiety relative to the DNA helix. nih.gov Studies on adducts of similar chrysene derivatives, such as 5-methylchrysene (B135471) diol epoxide, have demonstrated that the CD characteristics can distinguish between adducts formed from different enantiomers. nih.govnih.gov For instance, the CD spectra of DNA adducts derived from 6-nitrochrysene (B1204248) show slight deviations from the standard B-DNA profile, indicating structural perturbations upon adduct formation. acs.org These conformational details are crucial as they often correlate with the biological activity of the parent compound. nih.gov

Application CD Spectroscopy Observation Interpretation
Chiral AnalysisMirror-image spectra for opposite enantiomers.Determination of enantiomeric purity and absolute configuration.
DNA Adduct AnalysisChanges in the DNA spectral region (200-300 nm) and new signals in the PAH absorption region (>300 nm).Characterization of adduct conformation, orientation within the DNA helix, and local structural distortions.

This interactive table summarizes the applications of Circular Dichroism spectroscopy in the analysis of this compound and its interactions.

Fluorescence Spectroscopy for Interaction Characterization and Quenching Mechanisms

Fluorescence spectroscopy is a highly sensitive method used to study the photophysical properties of this compound and its interactions with other molecules. Like many PAHs, chrysene and its derivatives are fluorescent, emitting light after being excited by UV radiation. ut.ac.irrsc.org

Interaction Characterization: The fluorescence emission spectrum of this compound is sensitive to its local environment. When it binds to a macromolecule like DNA, changes in fluorescence intensity, emission wavelength, and fluorescence lifetime can be observed. These changes provide information about the nature of the binding interaction. For instance, intercalation of a PAH into the DNA double helix often leads to an enhancement of fluorescence due to the more rigid and protected environment. nih.gov

Quenching Mechanisms: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. researchgate.net Quenching studies can reveal details about the accessibility of the fluorophore to a quencher and the dynamics of their interaction. nih.gov The quenching of this compound fluorescence by a specific molecule can occur through two primary mechanisms:

Dynamic (Collisional) Quenching: The quencher deactivates the excited fluorophore through diffusion-controlled collisions. This process is described by the Stern-Volmer equation. researchgate.net

Static Quenching: The quencher forms a non-fluorescent ground-state complex with the fluorophore. nih.gov

By analyzing the temperature and viscosity dependence of the quenching process and by measuring fluorescence lifetimes, it is possible to distinguish between these mechanisms and to calculate the bimolecular quenching rate constant (kq). nih.govresearchgate.net

Interaction/Process Fluorescence Parameter Affected Typical Observation
Binding to MacromoleculesIntensity, Emission λmax, LifetimeIncrease or decrease in intensity; shift in emission wavelength.
Dynamic QuenchingIntensity, LifetimeDecrease in both intensity and lifetime.
Static QuenchingIntensityDecrease in intensity with no change in lifetime.

This interactive table outlines how fluorescence spectroscopy can be used to characterize the interactions and quenching mechanisms of this compound.

Radiochemical Labeling and Detection Techniques (e.g., ³²P-Postlabeling for DNA Adducts)

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts formed by carcinogens like this compound, even at very low levels of DNA modification. nih.govyoutube.com This technique does not require prior radiolabeling of the chemical agent and is applicable to a wide range of DNA adducts. nih.gov

The procedure involves four principal steps: nih.gov

Enzymatic Digestion: The DNA sample containing the adducts is enzymatically hydrolyzed to normal and adducted deoxynucleoside 3'-monophosphates.

Enrichment: The more hydrophobic DNA adducts are often enriched from the bulk of normal nucleotides, for example, by nuclease P1 digestion of normal nucleotides or by selective extraction.

Radiolabeling: The adducted nucleotides are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of the ³²P-phosphate group from [γ-³²P]ATP. This results in the formation of 5'-³²P-labeled deoxynucleoside 3',5'-bisphosphates.

Separation and Detection: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using chromatographic techniques, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The separated adducts are then detected and quantified by measuring their radioactive decay using autoradiography or phosphorimaging.

The extreme sensitivity of the ³²P-postlabeling assay allows for the detection of as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, using microgram quantities of DNA. nih.govnih.gov This makes it a powerful tool for monitoring DNA damage in experimental systems following exposure to this compound. researchgate.net

Validation and Interlaboratory Performance Evaluation of Quantitative Analytical Methods for Research Matrices

The development of a robust and reliable quantitative analytical method is crucial for accurately determining the concentration of this compound in various research matrices (e.g., biological fluids, cell cultures, or environmental samples). Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov This process involves evaluating several key performance characteristics, as outlined by international guidelines. oup.com

Key Validation Parameters:

Linearity and Range: Demonstrating a direct proportionality between the analytical signal and the concentration of this compound over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Intra-day precision (Repeatability): Precision over a short period.

Inter-day precision (Intermediate Precision): Precision over different days, with different analysts or equipment. nih.gov

Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interlaboratory performance evaluation, or round-robin testing, involves sending identical samples to multiple laboratories to assess the reproducibility of the analytical method. This is a critical step for standardizing a method for wider use, ensuring that results are comparable and reliable across different research settings.

Validation Parameter Description Acceptance Criteria (Typical)
LinearityCorrelation between concentration and response.Correlation coefficient (r²) > 0.99
AccuracyCloseness to the true value.Recovery typically within 80-120%
Precision (Intra- & Inter-day)Agreement between repeated measurements.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD)Lowest detectable concentration.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)Lowest quantifiable concentration.Signal-to-Noise ratio of 10:1

This interactive table summarizes the essential parameters for the validation of quantitative analytical methods for this compound.

Computational and Theoretical Chemistry Studies of Chrysene 5,6 Oxide

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Reaction Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of chrysene-5,6-oxide. acs.orgnih.gov These computational methods are used to model the electronic structure, predict reactivity, and determine the energetics of potential reactions.

The electronic structure of chrysene (B1668918) and its derivatives is characterized by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are key descriptors of chemical reactivity and kinetic stability. nih.govresearchgate.net For chrysene derivatives, DFT and time-dependent DFT (TD-DFT) calculations are employed to determine properties like the HOMO-LUMO gap, which influences the molecule's electronic and optical behavior. nih.govresearchgate.net

Reactivity predictions for polycyclic aromatic hydrocarbons (PAHs) and their transformation products can be made using several theoretical approaches. acs.orgnih.gov Methods such as calculating the thermodynamic stability of intermediates, analyzing atomic charges, and computing the average local ionization energy (ALIE) at different sites on the molecule can identify the most probable locations for chemical attack. acs.orgnih.gov For chrysene derivatives, ab initio DFT calculations are used to compute physicochemical properties that can be formulated into directional reactivity factors (DRF) to serve as indicators of toxic potency. usask.ca These models link molecular properties to biological responses, providing a framework for estimating bioactivity in silico. usask.ca The table below summarizes key computational approaches used to study the reactivity of PAHs like chrysene.

Computational ApproachCalculated PropertiesApplication
Density Functional Theory (DFT)HOMO/LUMO energies, electron density, atomic chargesPredicts electronic structure and sites of reactivity. nih.gov
Thermodynamic CalculationsStability of reaction intermediates (e.g., OH-adducts)Predicts the most likely transformation products. acs.orgnih.gov
Average Local Ionization Energy (ALIE)Energy required to remove an electron from a specific pointIdentifies most reactive sites on the PAH surface. acs.orgnih.gov
Directional Reactivity Factors (DRF)Dipole moments, Fukui functionsPredicts receptor binding affinity and toxic potency. usask.ca

These quantum chemical studies provide a foundational understanding of why this compound behaves as it does, linking its electronic properties to its reactivity and potential biological effects.

Molecular Dynamics and Docking Simulations of Epoxide-Biomolecule Interactions (e.g., DNA)

Molecular dynamics (MD) and docking simulations are computational techniques used to model the interaction between a small molecule (a ligand, such as this compound) and a macromolecule (a receptor, such as DNA). biointerfaceresearch.comresearchgate.net These simulations provide atomic-level details of the binding process, including the specific binding site, the conformation of the complex, and the binding energy.

For PAH epoxides, a primary concern is their interaction with DNA, which can lead to the formation of covalent adducts—a key event in chemical carcinogenesis. nih.gov While direct MD simulations for this compound are not extensively detailed in the provided literature, the principles are well-established from studies of other PAH epoxides and experimental data on chrysene itself.

Experimental studies using UV-visible and circular dichroism spectroscopy show that the parent compound, chrysene, interacts with DNA primarily through an intercalating mode, where the planar aromatic system inserts between the base pairs of the DNA double helix. spectroscopyonline.com This interaction leads to the formation of a stable chrysene-DNA complex and stabilizes the double-stranded DNA structure, as shown by an increase in its melting temperature. spectroscopyonline.com

Computational docking simulations of other PAH diol epoxides, such as those of dibenzo[a,l]pyrene, reveal strong binding affinity with DNA. biointerfaceresearch.comresearchgate.net These simulations calculate the binding energy and inhibition constant (Ki) to quantify the strength of the interaction. biointerfaceresearch.comresearchgate.net MD simulations further show how the bulky aromatic residues of PAH adducts intercalate into the DNA helix, sometimes causing significant local distortions and at other times stacking with adjacent base pairs without major disruption. nih.gov

In the case of chrysene epoxides, studies on methylated derivatives show that steric factors play a crucial role. For example, steric hindrance between a methyl group on the chrysene ring and the minor groove of the DNA double helix can influence the yield and type of DNA adducts formed. nih.gov This highlights the importance of the specific three-dimensional structure of the epoxide in its interaction with DNA. Such interactions, which can be modeled with MD and docking, are critical for understanding the biological activity of these compounds. nih.gov

Prediction of Isomerization Pathways and Stability through Molecular Orbital (e.g., PMO) Calculations

Arene oxides, such as this compound, exist in a dynamic equilibrium with their corresponding oxepine valence tautomers. The stability of the arene oxide relative to the oxepine is a critical factor determining its chemical properties and configurational stability. Perturbational molecular orbital (PMO) calculations have been successfully used to predict the relative stabilities of these isomers for various PAHs.

This theoretical approach calculates the loss in resonance energy associated with the tautomerization of the arene oxide to the less aromatic oxepine. A large loss in resonance energy implies a high energy barrier for isomerization, meaning the arene oxide form is relatively stable and configurationally locked. Conversely, a small energy loss suggests that the arene oxide can readily isomerize to the oxepine, a process that can lead to the racemization of chiral centers on the epoxide ring.

For polycyclic arene oxides, PMO calculations have been used to predict which compounds would be configurationally stable and which would racemize spontaneously at ambient temperatures. These predictions have been experimentally verified in many cases. The theory correctly predicts stability for K-region arene oxides, like this compound. This stability arises because the 5,6-double bond of chrysene has a high degree of localized π-bond character (it is the most olefinic "K-region"), so its conversion to a saturated epoxide ring results in a smaller loss of aromatic resonance energy compared to epoxidation at other sites.

Structure-Activity Relationship (SAR) and Conformation-Activity Relationship (CAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's chemical structure and physicochemical properties with its biological activity. researchgate.netconicet.gov.ar These models are essential for predicting the toxicity or carcinogenicity of chemicals and for understanding which structural features are responsible for their effects. acs.orgnih.gov

For PAH epoxides, SAR studies often compare the mutagenic or carcinogenic potency of different isomers or derivatives. A study comparing various chrysene epoxides in Chinese hamster V79 cells found that this compound (the K-region epoxide) was several times less mutagenic than the syn- and anti-bay-region diol epoxides. nih.gov However, when normalized for the number of DNA adducts formed, the K-region epoxide showed a mutagenic potential that was about half that of the highly potent anti-isomers. nih.gov This indicates that while it may be less reactive, the adducts it does form are still significantly mutagenic.

Further SAR insights come from comparing methylated chrysene derivatives. The presence of a methyl group near the bay region, as in 5-methylchrysene (B135471), is thought to create steric hindrance that alters the conformation of the resulting diol epoxide, leading to exceptionally high mutagenicity and carcinogenicity. oup.comoup.com In contrast, the diol epoxide of 6-methylchrysene (B138361) is only weakly mutagenic. oup.com Studies on the reactions of these epoxides with DNA show that steric hindrance with the DNA grooves affects adduct formation, correlating adduct yields with tumorigenic and mutagenic activities. nih.govresearchgate.net

QSAR models for PAHs often use molecular descriptors calculated from their structure to predict activity. conicet.gov.ar These can include:

Topological descriptors: Describing molecular size and branching.

Geometric descriptors: Describing the 3D shape of the molecule. acs.org

Electronic descriptors: Such as HOMO-LUMO energies and the thermodynamic stabilities of epoxide and carbocation intermediates. researchgate.netnih.gov

These models help to distinguish between carcinogenic and noncarcinogenic PAHs and suggest that factors like the presence of multiple active sites are important for carcinogenicity. nih.gov

In Silico Design and Prediction of Novel Chrysene Derivatives with Modified Reactivity

In silico design uses computational methods to create and evaluate novel molecules with specific, desirable properties before they are synthesized in a laboratory. This approach is widely used in materials science and drug discovery. nih.gov For chrysene, computational design has been successfully applied to develop new derivatives with modified electronic and optical properties for use in advanced materials.

For instance, novel chrysene derivatives have been designed for applications in phosphorescent organic light-emitting diodes (OLEDs). rsc.org In one study, a terpyridine-modified chrysene derivative was designed and synthesized to act as an electron-transport layer material, resulting in OLEDs with high efficiency and significantly longer operational lifetimes. rsc.org Similarly, other research has focused on the in silico design of chrysene-based chromophores with a push-pull architecture for nonlinear optical (NLO) applications. researchgate.net Using DFT-based computations, researchers can screen derivatives and predict their NLO behavior, identifying candidates with enhanced properties based on structural modifications. researchgate.net

While the available literature primarily highlights the design of chrysene derivatives for materials science, the same computational principles can be applied to modify biological reactivity. The general workflow in drug design involves:

Generating a virtual library of derivatives from a scaffold molecule. nih.gov

Screening the library using QSAR models to predict biological activity. nih.gov

Using molecular docking to analyze the binding of promising candidates to a biological target (e.g., an enzyme or receptor). nih.gov

Synthesizing and testing the most promising candidates in vitro. nih.gov

This methodology could theoretically be used to design chrysene derivatives with reduced toxicity by modifying the structural features known to be associated with genotoxicity, such as the epoxide ring, or by enhancing detoxification pathways.

Environmental Transformation and Bioremediation Research on Chrysene Epoxides

Abiotic Degradation Pathways in Environmental Systems

The environmental fate of Chrysene-5,6-oxide, a K-region epoxide of the polycyclic aromatic hydrocarbon (PAH) chrysene (B1668918), is governed by abiotic processes such as photochemical and chemical degradation. These transformation pathways are critical in determining the persistence and potential impact of this compound in various environmental compartments.

This compound, like other arene oxides, is susceptible to photochemical transformation. Exposure to ultraviolet (UV) light, particularly wavelengths greater than 300 nm, can induce significant changes in its molecular structure. A key photochemical reaction is the isomerization of the arene oxide to its corresponding oxepine. For instance, research on the closely related Benzo[g]chrysene (B86070) 5,6-oxide has shown that it undergoes photoisomerization to form a stable oxepine isomer, bento nih.govethz.chphenanthro[2,1-b]oxepine. psu.edu This process involves the rearrangement of the epoxide ring.

The presence of other substances in the environment can significantly affect the rate of photolysis. For example, photosensitizers like riboflavin (B1680620) have been shown to dramatically enhance the photolysis rate of structurally related amino-PAHs, such as 6-aminochrysene, by a factor of approximately 36. nih.gov Conversely, substances like humic acids, which are common in soil and water, can inhibit the rate of photo-transformation. nih.gov These findings suggest that the photochemical fate of this compound in the environment is not intrinsic alone but is heavily modulated by the surrounding chemical matrix.

This compound can undergo chemical oxidation in environmental systems through various mechanisms. Strong oxidizing agents present in soil and water can transform the epoxide. For example, the parent compound, chrysene, is known to be oxidized by potassium permanganate (B83412) to form 5,6-chrysenedione. govinfo.gov Advanced oxidation processes (AOPs), such as those involving Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), are known to generate highly reactive hydroxyl radicals (•OH) that can degrade recalcitrant organic compounds. wikipedia.orgmedcraveonline.com These radicals can oxidize organic contaminants, often leading to their mineralization into carbon dioxide and water. wikipedia.org While the direct application of Fenton's reagent to this compound is not extensively documented, its known efficacy against the parent PAH suggests it would be a potent oxidant for the epoxide as well.

Hydrolysis is another critical abiotic degradation pathway for epoxides in aqueous environments. The epoxide ring of this compound is susceptible to attack by water, leading to the formation of a trans-dihydrodiol. This reaction is catalyzed by epoxide hydrolases in biological systems, but it can also occur abiotically. taylorandfrancis.com The rate of hydrolysis is dependent on factors such as pH and temperature. acs.org For example, studies on phenanthrene (B1679779) 9,10-oxide, another K-region arene oxide, have shown it reacts with phosphate, a common ion in environmental systems, to yield phenanthrol, indicating that nucleophilic attack can lead to ring-opening and rearrangement. pjoes.com A similar reaction has been observed where chrysene 5,6-oxide reacts with diethyl hydrogen phosphate, leading to the specific formation of 6-chrysenol. pjoes.com This suggests that in addition to simple hydrolysis, reactions with other nucleophiles present in soil and water can contribute to the transformation of this compound.

Biotic Degradation Mechanisms and Microbial Detoxification

The biodegradation of PAHs and their metabolites is a key process for their removal from contaminated environments. Microorganisms, including bacteria and fungi, have evolved enzymatic machinery capable of transforming these complex molecules.

Numerous microbial species have been identified with the ability to degrade chrysene, although it is known for its recalcitrance due to its high molecular weight and low water solubility. frontiersin.orgnih.gov Bacterial genera such as Rhodococcus, Bacillus, Burkholderia, Pseudomonas, and Alkaligenes have been reported to degrade chrysene. frontiersin.orgelsevier.es Fungi, particularly non-ligninolytic species like Penicillium janthinellum and various yeasts, also play a significant role in PAH metabolism. asm.orgmdpi.com

The bioremediation of this compound and its parent compound is mediated by specific enzymatic systems. The initial step in the fungal and some bacterial metabolism of chrysene is the oxidation of the aromatic ring to form an arene oxide, a reaction catalyzed by cytochrome P450 (CYP) monooxygenases. openbiotechnologyjournal.comfrontiersin.orgoup.com This enzymatic system incorporates one atom of molecular oxygen into the chrysene molecule, creating the epoxide ring, such as in this compound.

Once formed, this compound is a substrate for another key enzyme: epoxide hydrolase (EH). taylorandfrancis.com This enzyme catalyzes the hydrolytic cleavage of the epoxide ring by adding a molecule of water, resulting in the formation of the corresponding trans-5,6-dihydroxy-5,6-dihydrochrysene (chrysene-trans-5,6-dihydrodiol). taylorandfrancis.comasm.org This hydration is a critical detoxification step, as it converts the reactive epoxide into a more stable and water-soluble diol, which can be more readily excreted or further metabolized. ucdavis.edu

In addition to the CYP-EH pathway, dioxygenase enzymes are also pivotal in PAH degradation, particularly in bacteria. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. pjoes.com Fungi such as Armillaria sp. F022 and Fusarium sp. F092 have also been found to produce dioxygenases during chrysene degradation. researchgate.netresearchgate.net The metabolic pathway can then proceed through ring cleavage, eventually leading to intermediates that can enter central metabolic cycles like the TCA cycle. oup.com For example, the degradation of chrysene by a bacterial consortium was suggested to proceed through a phthalic acid pathway, indicating complete mineralization. nih.gov

Table 1: Key Enzymes in the Bioremediation of Chrysene and its Epoxides

Enzyme Class Specific Enzyme(s) Role in Degradation Pathway Organism Type
Monooxygenases Cytochrome P450 (CYP) Initial oxidation of chrysene to form arene oxides (e.g., this compound). Fungi, Bacteria
Hydrolases Epoxide Hydrolase (EH) Hydration of arene oxides to form less reactive trans-dihydrodiols. Fungi, Bacteria, Mammals
Dioxygenases 1,2-Dioxygenase, 2,3-Dioxygenase Incorporation of O₂ to form cis-dihydrodiols, leading to aromatic ring cleavage. Bacteria, Fungi
Peroxidases Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) Oxidize PAHs, often via mediators, to form quinones. Ligninolytic Fungi
Oxidoreductases Laccase One-electron oxidation of PAHs, often requiring mediators. Fungi

Research on Novel Environmental Removal Technologies Based on Molecular Interactions

Beyond degradation, research has explored novel technologies for the physical removal of chrysene and its derivatives from contaminated environments, leveraging specific molecular interactions. These methods often involve advanced adsorbent materials.

Metal-Organic Frameworks (MOFs) have emerged as promising adsorbents due to their high porosity and large surface areas. Specifically, iron-based MOFs such as MIL-88(Fe) and its amino-functionalized counterpart, NH₂-MIL-88(Fe), have been successfully used for the removal of chrysene from water. ethz.ch The removal mechanism is based on adsorption, where the chrysene molecules interact with the internal surfaces and pores of the MOF structure. These interactions can include π-π stacking between the aromatic rings of chrysene and the organic linkers of the MOF, as well as hydrophobic interactions. The high efficiency of these materials, achieving over 95% removal in a short time, highlights their potential for water treatment applications. ethz.ch

Another innovative approach involves the use of deoxyribonucleic acid (DNA) as a removal agent. Research has demonstrated that chrysene can be effectively removed from contaminated water through intercalation with free DNA. ucanr.eduspectroscopyonline.com This process relies on the ability of the planar chrysene molecule to insert itself between the base pairs of the DNA double helix, forming a stable complex. This interaction is a form of molecular recognition. By immobilizing the DNA on magnetic beads, the chrysene-DNA complex can be easily separated from the water. This method has shown a higher removal efficiency for chrysene compared to traditional activated carbon, underscoring the potential of biomolecular interactions in developing new remediation technologies. ucanr.edu

Exploration of DNA-Intercalation-Based Removal from Contaminated Water Systems

The interaction between polycyclic aromatic hydrocarbons (PAHs), such as chrysene, and biological macromolecules is a significant area of research, not only for understanding their toxicity but also for developing novel environmental remediation strategies. One such innovative approach involves leveraging the ability of DNA to bind with these compounds to remove them from contaminated water.

Research has demonstrated that chrysene can interact with free DNA primarily through an intercalating mode. spectroscopyonline.comresearchgate.net Intercalation is a process where a molecule inserts itself between the base pairs of a DNA double helix. nih.gov This interaction has been confirmed using various analytical techniques:

UV-visible Spectroscopy and Fluorescence Spectroscopy: Studies have shown a static quenching effect of DNA on the fluorescence of chrysene. This indicates the formation of a new, stable, non-fluorescent ground-state complex between chrysene and DNA, which is characteristic of intercalation. spectroscopyonline.comresearchgate.net

Circular Dichroism (CD) Spectroscopy: Significant changes in the characteristic peaks of the DNA's CD spectrum in the presence of chrysene provide evidence that the DNA structure has been altered, which is consistent with the intercalation binding mode. spectroscopyonline.com

DNA Thermal Denaturation Measurement: An increase in the melting temperature (Tm) of DNA when bound to a compound suggests a stabilization of the double helix, a common feature of intercalation.

Thermodynamic analysis of the binding process has revealed that the interaction between chrysene and free DNA is spontaneous. spectroscopyonline.comresearchgate.net Building on this fundamental interaction, a method for removing chrysene from contaminated water has been developed. This method utilizes the DNA-intercalation mechanism coupled with magnetic bead-based separation. spectroscopyonline.comresearchgate.net In this process, DNA molecules capture the chrysene from the water, and then magnetic beads, which are bound to the DNA, are used to easily separate the entire complex from the water.

Remarkably, the removal efficiency of this DNA-based system has been shown to be significantly higher than that of activated carbon, a conventional adsorbent used in water treatment. In one study, the chrysene removal efficiency of DNA was found to be superior even when the amount of activated carbon used was 400 times greater than the amount of DNA. spectroscopyonline.comresearchgate.net These findings highlight the potential of developing new, highly efficient water purification processes based on DNA-intercalation. spectroscopyonline.com

Adsorption, Sequestration, and Bioavailability Studies in Environmental Matrices

The fate and behavior of chrysene and its metabolites like this compound in the environment are largely governed by their interactions with soil and sediment components. Processes such as adsorption, sequestration, and bioavailability are critical in determining their persistence, mobility, and potential for bioremediation.

Adsorption and Sequestration:

Adsorption is the accumulation of chemicals at the interface between a solid phase (like soil particles) and a liquid phase (soil water). mdpi.com Chrysene, being a hydrophobic compound with low water solubility, has a strong tendency to adsorb onto soil and sediment particles, particularly the organic matter and clay fractions. openbiotechnologyjournal.compjoes.comresearchgate.net This process is a key factor in the sequestration of chrysene, which limits its movement and distribution in the environment. openbiotechnologyjournal.com

Factors influencing the adsorption and sequestration of chrysene include:

Soil/Sediment Properties: The amount and nature of soil organic matter, clay content, and particle size distribution are crucial. openbiotechnologyjournal.com Soils rich in organic matter and fine-textured clays (B1170129) are more effective at immobilizing contaminants. mdpi.com

Contaminant Properties: The hydrophobicity and molecular structure of chrysene contribute to its strong binding affinity. openbiotechnologyjournal.comlandrehab.org

Environmental Conditions: Temperature, pH, and the presence of other organic compounds can influence adsorption rates. openbiotechnologyjournal.comaloki.hu

Recent research has explored novel adsorbent materials for chrysene removal. For instance, metal-organic frameworks (MOFs) such as MIL-88(Fe) have demonstrated high adsorption capacities for chrysene from aqueous solutions. researchgate.net Biochar, a charcoal-like substance produced from biomass, has also been shown to effectively reduce the concentration of PAHs, including chrysene, in contaminated materials. aloki.hu

Bioavailability:

Bioavailability refers to the fraction of a contaminant in the soil or sediment that is available for uptake by living organisms. mdpi.comua.pt It is a critical concept because a contaminant that is strongly adsorbed or sequestered may not be readily available to microorganisms for biodegradation or to plants and other organisms for uptake, thus reducing its potential toxicity and risk. openbiotechnologyjournal.com

The bioavailability of chrysene in environmental matrices is generally low due to:

Low Water Solubility: Chrysene's poor solubility limits its presence in the soil's aqueous phase, which is the primary medium for microbial uptake. openbiotechnologyjournal.comresearchgate.net

Strong Adsorption: The tight binding of chrysene to soil particles makes it less accessible to microorganisms. openbiotechnologyjournal.compjoes.com

Slow Desorption: The rate at which chrysene detaches from soil particles (desorption) is often very slow, further limiting its availability for degradation. ua.pt

Several factors can influence the bioavailability of chrysene. An increase in temperature can enhance solubility and diffusion rates, potentially increasing bioavailability. openbiotechnologyjournal.com The presence of surfactants can increase the solubility of hydrophobic compounds like chrysene, thereby enhancing their availability for microbial degradation. mdpi.com Conversely, the aging of contamination can lead to stronger sequestration over time, further reducing bioavailability. The physical, chemical, and biological properties of the contaminant, the soil matrix, and the receptor organisms all interact to determine the ultimate bioavailability. ua.pt Understanding these complex interactions is essential for accurately assessing the risks associated with chrysene-contaminated sites and for designing effective bioremediation strategies. mdpi.comopenbiotechnologyjournal.com

Table 1: Research Findings on Chrysene Interactions and Removal

Research Area Key Finding Method/Organism Significance
DNA Intercalation Chrysene interacts with DNA via an intercalating mode, forming a stable complex. spectroscopyonline.comresearchgate.net Spectroscopic analysis (UV-Vis, Fluorescence, CD) Forms the basis for a novel water remediation technique. spectroscopyonline.comresearchgate.net
DNA-Based Removal DNA can efficiently remove chrysene from contaminated water. spectroscopyonline.com DNA-intercalation and magnetic bead-based separation Outperforms activated carbon in removal efficiency. spectroscopyonline.comresearchgate.net
Adsorption Metal-organic frameworks show high adsorption capacity for chrysene. researchgate.net MIL-88(Fe) Potential for new adsorbent materials in water treatment. researchgate.net
Biodegradation A consortium of bacteria can significantly degrade chrysene in soil slurry. scispace.com Bacillus cereus and Pseudomonas putida Demonstrates the potential for bioremediation of chrysene-contaminated soil. scispace.com

| Bioavailability | Bioavailability of chrysene in soil is generally low. openbiotechnologyjournal.compjoes.com | N/A (Conceptual) | Strong adsorption to soil organic matter limits uptake by organisms. openbiotechnologyjournal.com |

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
Chrysene 9171 nih.gov

Q & A

Basic Research Questions

Q. What established experimental protocols ensure reproducible synthesis of chrysene-5,6-oxide, and how should purity be validated?

  • Methodological Answer : Synthesis should follow peer-reviewed protocols, such as epoxidation of chrysene using peracids (e.g., meta-chloroperbenzoic acid) under controlled temperature and solvent conditions. Reproducibility requires detailed reporting of reaction stoichiometry, catalyst concentrations, and purification steps (e.g., column chromatography). Purity validation must include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) with spectral comparisons to literature data. Supporting Information (SI) files should include raw spectra and chromatograms .

Q. How is this compound characterized spectroscopically, and what criteria distinguish it from structurally similar oxides?

  • Methodological Answer : Key spectroscopic markers include:

  • NMR : Distinctive chemical shifts for the epoxide protons (δ 3.5–4.5 ppm) and aromatic protons.
  • IR : Epoxide ring vibration bands near 850–950 cm⁻¹.
  • MS : Molecular ion peak at m/z 234 (C₁₈H₁₂O) with fragmentation patterns matching epoxy-aromatic cleavage.
    Validation requires cross-referencing with computational predictions (e.g., density functional theory for NMR shifts) and comparison to structurally resolved analogs in databases like NIST Chemistry WebBook .

Q. What in vivo models are suitable for studying this compound metabolism, and how are metabolic intermediates identified?

  • Methodological Answer : Rodent models (e.g., rabbits, rats) are commonly used, with liver microsomal assays to detect phase I metabolites (e.g., dihydrodiols via epoxide hydrolase). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies intermediates, while isotopic labeling (e.g., ¹⁴C-chrysene) tracks metabolic fate. Species-specific differences (e.g., rabbit vs. human cytochrome P450 isoforms) must be addressed using humanized transgenic models or in vitro hepatocyte systems .

Advanced Research Questions

Q. How can contradictory data on this compound’s mutagenicity be resolved across studies?

  • Methodological Answer : Systematic meta-analysis should evaluate variables such as:

  • Test systems : Ames test vs. mammalian cell assays (e.g., micronucleus test).
  • Dose-response relationships : Threshold effects at low concentrations.
  • Metabolic activation : Inclusion of S9 liver homogenate in assays.
    Statistical tools (e.g., Hill slope modeling) can quantify uncertainty, while controlled replication studies with standardized protocols (e.g., OECD Guidelines 471/473) reduce variability .

Q. What experimental designs address data gaps in this compound’s developmental toxicity?

  • Methodological Answer : Tiered testing strategies are recommended:

  • In silico : QSAR models (e.g., EPA’s TEST) for initial hazard assessment.
  • In vitro : Embryonic stem cell tests (EST) to screen for teratogenicity.
  • In vivo : Modified OECD 414 guidelines with extended dosing regimens and multi-generational endpoints.
    Data gaps (e.g., neurodevelopmental effects) require targeted assays, such as zebrafish embryo models with behavioral endpoints .

Q. How can computational models predict this compound’s environmental persistence, and what experimental validation is critical?

  • Methodological Answer : Molecular dynamics simulations can estimate hydrolysis rates and photodegradation pathways. Experimental validation requires:

  • Hydrolysis studies : pH-dependent stability assays (e.g., HPLC monitoring over 72 hours).
  • Photolysis : Solar simulator experiments with UV-Vis spectroscopy to track degradation products.
    Field validation via soil/water microcosm studies ensures ecological relevance .

Q. What strategies reconcile discrepancies in reported metabolic pathways of this compound across species?

  • Methodological Answer : Cross-species comparisons using:

  • Enzyme kinetics : Km and Vmax values for epoxide hydrolases across models.
  • Isotope tracing : ¹³C-labeled this compound to map metabolite flux.
  • Transcriptomics : RNA-seq of hepatic tissues to identify species-specific metabolic enzymes.
    Hypothesis-driven studies should test human relevance using primary hepatocytes or organoids .

Data Presentation and Reproducibility

Q. What documentation standards are essential for publishing this compound research?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental section : Detailed synthesis steps, including failure conditions.
  • SI : Raw spectral data, chromatograms, and computational input files.
  • Data deposition : Public repositories (e.g., Zenodo) for spectra and toxicity datasets.
    Peer review should verify adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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